molecular formula C17H14ClNO3S B2737192 2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide CAS No. 2034404-06-1

2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Cat. No. B2737192
CAS RN: 2034404-06-1
M. Wt: 347.81
InChI Key: ZIUBNMHIQQHPMK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the acetamide family and has been studied extensively for its unique properties and potential therapeutic benefits.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds with structural similarities to "2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide" involves complex reactions including the Gewald reaction, photolysis, and multi-component synthesis techniques. These processes yield various derivatives that are structurally characterized through methods like IR, 1H NMR, and mass spectral data. Such synthetic approaches allow for the exploration of novel chemical entities with potential applications in material science and medicinal chemistry (Arora, Saravanan, Mohan, & Bhattacharjee, 2013); (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Antimicrobial Activity

Research demonstrates the antimicrobial potential of compounds structurally related to "2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide". These studies indicate that Schiff bases and other derivatives exhibit antimicrobial properties, suggesting their potential as novel antimicrobial agents. The activity is assessed through standard screening procedures against various microorganisms, highlighting the role of these compounds in developing new antimicrobial therapies (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Antioxidant Properties and Catalysis

The antioxidant capabilities of derivatives have been evaluated through in vitro assays and compared with molecular docking, ADMET, QSAR, and bioactivity studies. This research offers insights into the potential use of these compounds in pharmaceuticals and catalysis, emphasizing the significance of the structural elements in enhancing antioxidant activity (Prabakaran, Manivarman, & Bharanidharan, 2021).

Material Science Applications

Compounds structurally similar to "2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide" also find applications in material science. These applications include the development of new materials with potential use in various industrial and technological fields, driven by the unique properties conferred by the furan and thiophene rings within their molecular structure (Raju, Maram, Anitha, & Sreenivasulu, 2022).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-12-3-5-13(6-4-12)21-11-17(20)19-10-14-7-8-15(22-14)16-2-1-9-23-16/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUBNMHIQQHPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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